Methyl 4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanoate
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Overview
Description
METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE is a chemical compound with a complex structure that includes a nitrophenyl group, a formohydrazido group, and an oxobutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted esters and amides.
Scientific Research Applications
METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the formohydrazido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[(4-METHYL-3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE
- METHYL 4-[(2-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE
- METHYL 4-[(3-NITROPHENYL)HYDRAZIDO]-4-OXOBUTANOATE
Uniqueness
METHYL 4-[(3-NITROPHENYL)FORMOHYDRAZIDO]-4-OXOBUTANOATE is unique due to its specific substitution pattern on the phenyl ring and the presence of both formohydrazido and oxobutanoate groups. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Methyl 4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanoate is a synthetic organic compound notable for its unique chemical structure, which includes a methyl ester, a hydrazine moiety, and a nitrophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N3O6 with a molar mass of approximately 295.25 g/mol. The compound features a 4-oxobutanoate backbone that significantly contributes to its reactivity and biological activity.
Property | Details |
---|---|
Molecular Formula | C12H13N3O6 |
Molar Mass | 295.25 g/mol |
Functional Groups | Methyl ester, hydrazine, nitrophenyl |
Antimicrobial Properties
Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The hydrazine moiety is often associated with enzyme inhibition and interactions with cellular targets, which may contribute to its efficacy against various pathogens.
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. The structural characteristics of the compound allow it to interact with specific biological pathways involved in cancer cell proliferation and survival. For instance, compounds with hydrazine groups have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Studies and Research Findings
-
Inhibition of Cancer Cell Proliferation :
- A study demonstrated that similar hydrazine derivatives effectively inhibited the growth of several cancer cell lines, including HL60 and Daudi cells. The mechanism involved the disruption of critical protein-protein interactions necessary for tumor growth .
- The compound's ability to induce G0/G1 phase arrest in the cell cycle was particularly noted, suggesting a targeted approach to halt cancer progression.
- Antimicrobial Efficacy :
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of Hydrazone : Reacting appropriate carbonyl compounds with hydrazine derivatives.
- Esterification : Converting carboxylic acids into their methyl esters.
- Purification : Utilizing crystallization or chromatography techniques to isolate the desired product.
Properties
Molecular Formula |
C12H13N3O6 |
---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
methyl 4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobutanoate |
InChI |
InChI=1S/C12H13N3O6/c1-21-11(17)6-5-10(16)13-14-12(18)8-3-2-4-9(7-8)15(19)20/h2-4,7H,5-6H2,1H3,(H,13,16)(H,14,18) |
InChI Key |
FDEDGAOGWVZFNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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